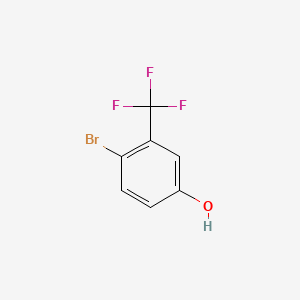

4-Bromo-3-(trifluoromethyl)phenol

描述

Significance of Halogenated and Trifluoromethylated Phenols in Organic Synthesis and Medicinal Chemistry

Halogenated and trifluoromethylated phenols are a class of compounds that have garnered considerable attention for their versatile applications. The strategic incorporation of halogen atoms and trifluoromethyl groups onto a phenol (B47542) backbone dramatically influences the molecule's electronic properties, reactivity, and biological activity.

Role as Versatile Building Blocks for Complex Molecular Architectures

These substituted phenols serve as fundamental building blocks in the synthesis of more complex molecules. innospk.com The presence of multiple reaction sites on the aromatic ring allows for a variety of chemical transformations. The hydroxyl group can be readily converted into an ether or ester, while the halogen atom provides a handle for cross-coupling reactions, which are instrumental in forming new carbon-carbon or carbon-heteroatom bonds. innospk.com This versatility enables chemists to construct intricate molecular frameworks with a high degree of control and precision, which is essential for the synthesis of targeted therapeutic agents and advanced materials.

Impact of Bromine and Trifluoromethyl Substituents on Molecular Properties and Reactivity

The bromine atom and the trifluoromethyl group each contribute uniquely to the properties of the phenol molecule. The bromine atom, a halogen, is an excellent leaving group in nucleophilic aromatic substitution reactions and a key participant in various metal-catalyzed cross-coupling reactions. innospk.com Its presence enhances the reactivity of the aromatic ring towards certain synthetic transformations. innospk.com

The trifluoromethyl group (CF3), on the other hand, is a strongly electron-withdrawing group with high lipophilicity and metabolic stability. mdpi.com Its incorporation into a molecule can significantly alter its physical and chemical properties. mdpi.com In medicinal chemistry, the CF3 group is often introduced to improve a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target. mdpi.com The combination of these two substituents in 4-Bromo-3-(trifluoromethyl)phenol creates a molecule with a unique profile of reactivity and properties, making it a valuable tool for chemists.

Overview of Research Trajectories for this compound

Research involving this compound is actively progressing along several key trajectories, driven by its potential in various high-value applications.

Current State of Synthetic Methodologies and Chemical Transformations

Current research focuses on developing efficient and selective methods for the synthesis of this compound and its derivatives. While traditional methods for the halogenation and trifluoromethylation of phenols exist, newer, more sustainable, and atom-economical approaches are continuously being explored. chemistryviews.orggoogle.com This includes the use of novel catalysts and reagents to achieve these transformations under milder reaction conditions. chemistryviews.org

Furthermore, extensive research is dedicated to exploring the chemical transformations of this compound. This involves leveraging the reactivity of the bromine and trifluoromethyl groups to create a diverse array of new compounds. For instance, the bromine atom can be readily displaced or used in coupling reactions to introduce new functional groups, while the trifluoromethyl group's influence on the acidity of the phenolic proton can be exploited in various base-mediated reactions. innospk.comwikipedia.org

Emerging Applications in Pharmaceutical, Agrochemical, and Materials Science Research

The unique properties of this compound have made it a valuable intermediate in several areas of research and development.

Pharmaceuticals: In medicinal chemistry, this compound serves as a key starting material for the synthesis of a variety of biologically active molecules. innospk.comguidechem.com The presence of the trifluoromethyl group is particularly advantageous, as it can enhance the efficacy and pharmacokinetic properties of drug candidates. mdpi.com For example, it is a building block for compounds being investigated for their potential antimicrobial and anticancer activities. guidechem.com

Agrochemicals: The structural motifs present in this compound are also found in some modern agrochemicals. The trifluoromethyl group, in particular, is known to contribute to the biological activity of herbicides and pesticides. nih.gov Research in this area focuses on incorporating this building block into new crop protection agents.

Materials Science: In the field of materials science, the incorporation of fluorinated groups like trifluoromethyl can impart desirable properties to polymers and other materials, such as enhanced thermal stability and chemical resistance. innospk.com Consequently, this compound is being explored as a monomer or additive in the development of advanced materials with specialized applications. innospk.com

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 320-49-0 |

| Molecular Formula | C7H4BrF3O |

| Molecular Weight | 241.01 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | 44-46 °C |

| Boiling Point | 234.9 °C at 760 mmHg |

| Density | ~1.8 g/cm³ |

Data sourced from multiple chemical suppliers and databases. innospk.comchemicalbook.comfishersci.pt

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-3-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWPIDJSINRFPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624200 | |

| Record name | 4-Bromo-3-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320-49-0 | |

| Record name | 4-Bromo-3-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-(trifluoromethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies and Reaction Pathways

Strategies for the Preparation of 4-Bromo-3-(trifluoromethyl)phenol and its Precursors

The primary precursor for the synthesis of this compound is 3-(trifluoromethyl)phenol (B45071). The strategic introduction of a bromine atom onto the phenolic ring at the desired position is a critical step, governed by the electronic effects of the existing substituents.

Direct electrophilic bromination is a common and effective method for the synthesis of this compound. This reaction involves the substitution of a hydrogen atom on the aromatic ring with a bromine atom from an electrophilic bromine source.

A variety of brominating reagents can be employed for the electrophilic bromination of phenols. Elemental bromine (Br₂) and N-Bromosuccinimide (NBS) are among the most frequently used. organic-chemistry.org The reaction is often conducted in the presence of an acid catalyst, which can enhance the electrophilicity of the bromine species. chemrxiv.org

For instance, the bromination of phenols using a combination of potassium bromide (KBr) and potassium bromate (B103136) (KBrO₃) requires acidic conditions to generate bromine in situ. chemrxiv.org Similarly, the use of NBS can be facilitated by acidic conditions to generate a more potent electrophilic bromine species. chemrxiv.org The choice of solvent also plays a crucial role, with polar aprotic solvents like acetonitrile (B52724) being known to facilitate the reaction. chemrxiv.org

| Brominating Reagent | Typical Conditions | Key Characteristics |

|---|---|---|

| Elemental Bromine (Br₂) | Acidic medium (e.g., acetic acid) | Powerful brominating agent, can lead to polysubstitution if not controlled. quora.comwikipedia.org |

| N-Bromosuccinimide (NBS) | Often used with a radical initiator for allylic/benzylic bromination, but also effective for aromatic bromination, sometimes in the presence of an acid. chemrxiv.orgmasterorganicchemistry.com | Milder and more selective than Br₂, easier to handle. masterorganicchemistry.com |

| KBr/KBrO₃ | Acidic aqueous solution | Generates Br₂ in situ, allowing for controlled bromination. chemrxiv.org |

Controlling the regioselectivity of the bromination reaction is paramount to maximizing the yield of the desired this compound and minimizing the formation of isomeric side products. The hydroxyl group of the phenol (B47542) is a strong activating group and an ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para to it. wikipedia.orgsavemyexams.com

In the case of 3-(trifluoromethyl)phenol, the para position relative to the hydroxyl group is position 5, and the ortho positions are 2 and 6. The trifluoromethyl group is a deactivating, meta-directing group. Therefore, the incoming bromine electrophile is directed to the positions ortho and para to the hydroxyl group. The formation of this compound indicates that substitution occurs at one of the ortho positions.

Several strategies can be employed to enhance para-selectivity in the bromination of phenols, such as using bulky brominating reagents or specific catalytic systems. nih.gov For instance, the use of tetraalkylammonium tribromides is known to be highly para-selective for the bromination of phenols. nih.gov While the primary product in the bromination of 3-(trifluoromethyl)phenol is often the 4-bromo isomer, careful optimization of reaction conditions is necessary to minimize the formation of other isomers like 6-bromo-3-(trifluoromethyl)phenol and di- or tri-brominated products.

The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group. beilstein-journals.org Its presence on the phenolic ring significantly influences the regiochemical outcome of the electrophilic bromination. The -CF₃ group deactivates the aromatic ring towards electrophilic attack, making the reaction conditions more demanding compared to the bromination of unsubstituted phenol. wikipedia.org

The electron-withdrawing nature of the -CF₃ group at position 3 reduces the electron density of the entire aromatic ring, but its deactivating effect is most pronounced at the ortho and para positions relative to itself. This deactivation, combined with the strong activating and ortho-, para-directing effect of the hydroxyl group, leads to a complex interplay of electronic effects that ultimately favors bromination at the 4-position (ortho to the hydroxyl group and meta to the trifluoromethyl group). Theoretical studies using density functional theory (DFT) have been employed to understand and predict the regioselectivity of electrophilic aromatic bromination, taking into account the electronic and steric effects of substituents. rsc.org

| Substituent | Position on Phenol Ring | Electronic Effect | Directing Effect |

|---|---|---|---|

| -OH | 1 | Activating, Electron-donating | Ortho, Para |

| -CF₃ | 3 | Deactivating, Electron-withdrawing | Meta |

To overcome some of the limitations of direct electrophilic bromination, such as issues with regioselectivity and the use of harsh reagents, transition metal-catalyzed methods have emerged as powerful alternatives.

Palladium-catalyzed reactions have been developed for the C-O cross-coupling of aryl bromides with phenols, which can be a route to related structures, and palladium catalysis is also explored for direct C-H activation and halogenation. rsc.orgresearchgate.net While direct palladium-catalyzed bromination of phenols is less common than cross-coupling reactions, the principles of palladium catalysis can be applied to achieve high regioselectivity. nih.gov These methods often involve the use of a palladium catalyst in conjunction with a suitable bromine source. The catalytic cycle typically involves oxidative addition, reductive elimination, and other steps that allow for precise control over the position of bromination. While specific examples for the direct palladium-catalyzed bromination of 3-(trifluoromethyl)phenol to yield the 4-bromo isomer are not extensively documented in the provided search results, the general utility of palladium catalysis in achieving regioselective C-H functionalization suggests its potential applicability in this context. nih.gov

Introduction of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a crucial substituent in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. mdpi.comwikipedia.org Consequently, numerous methods have been developed for its incorporation into aromatic systems.

Nucleophilic Substitution Reactions with Trifluoromethoxide

While this section focuses on the introduction of the trifluoromethyl (-CF₃) group, a related method involves the nucleophilic introduction of the trifluoromethoxy (-OCF₃) group. This is typically achieved using a source of the trifluoromethoxide anion (OCF₃⁻). mdpi.comnih.gov Reagents such as cesium trifluoromethoxide (CsOCF₃) can act as a nucleophilic source of the -OCF₃ functional group. mdpi.com In a classic Sandmeyer-type reaction, an aryl diazonium salt can react with a trifluoromethoxide source to yield the corresponding aryl trifluoromethyl ether under mild conditions. mdpi.com The trifluoromethoxide anion itself is a relatively poor nucleophile, but it can effectively displace good leaving groups like triflates in certain substrates. nih.gov

Electrochemical Trifluoromethylation Techniques

Electrochemical methods offer a powerful and often more sustainable alternative for generating reactive trifluoromethylating species. A well-established technique is the Kolbe electrolysis of trifluoroacetic acid. rsc.org In this process, the electrochemical oxidation of trifluoroacetate (B77799) generates a trifluoromethyl radical (•CF₃). This highly reactive radical can then attack an aromatic substrate present in the solution, leading to the formation of a trifluoromethylated aromatic compound. rsc.org More recent advancements include electrochemical methods that can directly incorporate a CF₃O group into aromatic compounds by generating a CF₃ radical from a suitable source, which is then converted to a CF₃O radical. nih.gov These techniques provide an operationally simple approach to trifluoromethylation and trifluoromethoxylation. rsc.orgnih.gov

Cross-Coupling Reactions for Trifluoromethyl Group Incorporation

Transition-metal-catalyzed cross-coupling reactions are among the most effective and widely used strategies for forming C(sp²)–CF₃ bonds. mdpi.com These methods typically involve the reaction of an aryl halide or pseudohalide with a trifluoromethylating agent in the presence of a palladium, nickel, or copper catalyst. mdpi.comwikipedia.org

A prominent trifluoromethylating agent is trimethyl(trifluoromethyl)silane (TMSCF₃), often referred to as Ruppert's reagent. osti.govorganic-chemistry.org In a typical reaction, a nickel or palladium catalyst activates an aryl electrophile (such as an aryl halide or a phenol derivative), which then undergoes transmetalation with TMSCF₃, followed by reductive elimination to yield the trifluoromethylated arene. osti.gov Nickel-mediated protocols have proven particularly effective for the trifluoromethylation of abundant but traditionally inert phenol derivatives by activating their corresponding C-O bonds. osti.gov Another approach involves copper-mediated reactions, where a copper-CF₃ complex is a key intermediate. wikipedia.org Dual-catalyst systems, combining photoredox and copper catalysis, have been developed to trifluoromethylate aryl bromides under mild, room-temperature conditions, bypassing the challenging oxidative addition step often associated with copper. nih.govprinceton.edu

Sequential and One-Pot Synthesis Strategies for Improved Efficiency

Combined Bromination and Trifluoromethylation Protocols

In the context of synthesizing this compound, an efficient approach would involve combining the bromination and trifluoromethylation steps into a streamlined sequence. A one-pot protocol could be designed where a suitable phenol precursor is first subjected to electrophilic bromination, followed by the in-situ introduction of the trifluoromethyl group without isolating the brominated intermediate. Alternatively, a trifluoromethylated phenol could be brominated in a similar one-pot fashion.

Such a procedure requires careful selection of reagents and reaction conditions to ensure compatibility and avoid undesired side reactions. For example, a process might involve the initial formation of an intermediate that is then directly used in a subsequent palladium-catalyzed trifluoromethylation step. nih.govorganic-chemistry.org The development of such tandem procedures is a key area of research aimed at making the synthesis of complex molecules like this compound more efficient and economically viable. nih.gov

Interactive Data Tables

Table 1: Key Mechanistic Steps in Cross-Coupling for Trifluoromethylation

| Mechanistic Step | Description | Key Reagents/Intermediates |

| Oxidative Addition | The metal catalyst (e.g., Ni(0)) inserts into the aryl-electrophile bond (e.g., Ar-O or Ar-Br), forming a higher oxidation state organometallic complex. | Ni(0) or Pd(0) catalyst, Aryl halide, Aryl pivalate |

| Transmetalation | The trifluoromethyl group is transferred from a silicon or copper reagent to the activated metal center, displacing another ligand. | TMSCF₃, Cu-CF₃, (Aryl)Ni(II) complex |

| Reductive Elimination | The aryl and trifluoromethyl groups on the metal center couple to form the final product, regenerating the low-valent metal catalyst. | (Aryl)Ni(II)(CF₃) complex, Ar-CF₃ product, Ni(0) |

Table 2: Methods for Trifluoromethyl Group Introduction

| Method | Reagent Type | Typical Conditions |

| Nucleophilic Substitution | Nucleophilic CF₃O⁻ source (e.g., CsOCF₃) | Reaction with aryl diazonium salts or activated aryl halides. |

| Electrochemical | Trifluoroacetic acid (TFA) | Kolbe electrolysis, generating •CF₃ radicals. |

| Cross-Coupling | Trifluoromethylating agent (e.g., TMSCF₃) | Transition metal catalyst (Ni, Pd, Cu), base, inert atmosphere. |

Derivatization and Functionalization Reactions of this compound

The strategic positioning of the bromo, hydroxyl, and trifluoromethyl groups allows for a variety of chemical transformations, enabling the synthesis of a wide array of derivatives. The bromine atom serves as a handle for substitution and cross-coupling reactions, while the phenolic hydroxyl group can undergo oxidation. innospk.com

The bromine atom on the this compound ring can be displaced by various nucleophiles. This reactivity is enhanced by the presence of the strongly electron-withdrawing trifluoromethyl group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. harvard.edu Such reactions are a direct method for introducing new functionalities onto the phenolic scaffold. harvard.edu

A range of nucleophiles can be employed to replace the bromine atom, leading to the formation of diverse derivatives. This versatility is crucial for creating libraries of compounds with varied physicochemical properties. The reaction typically involves a nucleophile attacking the carbon atom bearing the bromine, leading to the displacement of the bromide ion. The introduction of various functional groups, such as alkylthio, amino, and aryl groups, can be achieved under mild conditions. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Type | Introduced Functional Group | Resulting Compound Class |

|---|---|---|---|

| Thiolate (RS⁻) | Thiols (R-SH) | Thioether (-SR) | Aryl Thioethers |

| Alkoxide (RO⁻) | Alcohols (R-OH) | Ether (-OR) | Aryl Ethers |

| Amine (RNH₂) | Primary/Secondary Amines | Amino (-NHR or -NR₂) | Aryl Amines |

The phenolic hydroxyl group is susceptible to oxidation, a common transformation for phenols that can lead to the formation of quinone-type structures. This reaction fundamentally alters the electronic and structural properties of the aromatic core.

Oxidation of this compound is expected to yield a corresponding quinone derivative. Phenols can be oxidized using various reagents, such as chromates or Fremy's salt, to produce quinones. In this case, the reaction would likely lead to the formation of a bromo-trifluoromethyl-substituted benzoquinone, a highly reactive electrophilic species that can serve as a building block for further synthesis. The synthesis of trifluoromethylated arenes can proceed from related p-quinol structures, highlighting the chemical accessibility of these compound classes. nih.gov

Table 2: Hypothetical Oxidation to a Quinone Derivative

| Reactant | Typical Oxidizing Agent | Potential Product |

|---|

Selective reduction reactions offer pathways to remove specific functional groups from the this compound molecule. These transformations can be used to simplify the structure or to prepare derivatives that are not easily accessible through other routes.

Two primary reduction pathways are feasible:

Hydrodebromination: The carbon-bromine bond can be cleaved through catalytic hydrogenation. This reaction typically employs a palladium catalyst (e.g., palladium on carbon) and a hydrogen source to replace the bromine atom with a hydrogen atom, yielding 3-(Trifluoromethyl)phenol.

Reduction of the Phenol Group: While more challenging, the phenolic hydroxyl group can be reduced to a hydrogen atom. This transformation, known as dehydroxylation, often requires converting the hydroxyl group into a better leaving group (like a tosylate or triflate) followed by reductive cleavage.

The bromine atom makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. innospk.com The Suzuki-Miyaura coupling, in particular, is a powerful and widely used method for forming carbon-carbon bonds. nih.gov This reaction has revolutionized synthetic chemistry by allowing the efficient construction of biaryl and other complex molecular architectures. nih.govrsc.org

The reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govnih.gov The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and can be tailored for specific substrates. nih.govnih.gov This methodology allows for the introduction of a vast array of aryl, heteroaryl, and alkyl groups at the 4-position of the phenol ring. nih.govnih.gov

Table 3: Representative Suzuki-Miyaura Coupling Reactions

| Boron Reagent | Coupling Partner | Catalyst/Base System (Example) | Product Class |

|---|---|---|---|

| Phenylboronic Acid | Phenyl group | Pd(PPh₃)₄ / Na₂CO₃ | Biphenyl derivatives |

| 4-Methoxyphenylboronic Acid | 4-Methoxyphenyl group | Pd(dppf)Cl₂ / Cs₂CO₃ | Methoxy-substituted biphenyls |

| Naphthalene-2-boronic acid | Naphthyl group | Pd(OAc)₂ with SPhos / K₃PO₄ | Naphthyl-substituted phenols |

| Alkylboronic Ester | Alkyl group | t-Bu₃P–Pd-G3 / TMSOK | Alkyl-substituted phenols nih.gov |

Electrophilic Aromatic Substitution on the Phenolic Ring

The phenolic ring of this compound is a complex system for electrophilic aromatic substitution due to the competing directing effects of its three substituents: a hydroxyl (-OH) group, a trifluoromethyl (-CF₃) group, and a bromine (-Br) atom. The outcome of such reactions is dictated by the interplay of these groups' electronic and steric influences.

The hydroxyl group at C1 is a powerful activating group and directs incoming electrophiles to the ortho and para positions. lkouniv.ac.in Since the para position is already occupied by the bromine atom, the -OH group strongly activates the C2 and C6 positions for electrophilic attack.

Conversely, the trifluoromethyl group at C3 is a potent electron-withdrawing group, which deactivates the aromatic ring toward electrophilic attack. lkouniv.ac.in This deactivation is most pronounced at the positions ortho and para to it (C2, C4, and C5). As a meta-director, the -CF₃ group directs incoming electrophiles to the C5 position. lkouniv.ac.in

The bromine atom at C4 is also an electron-withdrawing group that deactivates the ring, but to a lesser extent than the -CF₃ group. As a halogen, it is an ortho, para-director, meaning it directs incoming electrophiles to the C3 and C5 positions. lkouniv.ac.in

When considering these combined effects, the strongly activating nature of the hydroxyl group typically dominates the regioselectivity of the reaction. lkouniv.ac.in Therefore, electrophilic substitution is most likely to occur at the positions ortho to the hydroxyl group, namely C2 and C6. Between these two sites, the C2 position is adjacent to the bulky trifluoromethyl group, which may introduce steric hindrance. The C6 position, being less sterically hindered, is often the more favorable site for substitution.

Detailed Research Findings

While specific studies detailing a wide range of electrophilic aromatic substitutions on this compound are not extensively documented in publicly available research, the principles of aromatic chemistry allow for the prediction of reaction outcomes. Reactions such as halogenation and nitration are plausible under controlled conditions.

Halogenation: The high activation provided by the phenolic hydroxyl group suggests that halogenation (e.g., with Br₂ or Cl₂) could proceed even without a Lewis acid catalyst. youtube.com The reaction would be expected to yield a mixture of 2-halo and 6-halo products, with the 6-halo isomer potentially being the major product due to reduced steric hindrance.

Nitration: Nitration of highly activated phenols requires careful control of reaction conditions, often using dilute nitric acid, to prevent over-oxidation and the formation of polymeric byproducts. The expected products would be 4-Bromo-6-nitro-3-(trifluoromethyl)phenol and/or 4-Bromo-2-nitro-3-(trifluoromethyl)phenol.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not effective on strongly deactivated aromatic rings. lkouniv.ac.in The combined deactivating effect of the bromine and trifluoromethyl substituents, along with potential complexation of the Lewis acid catalyst with the phenolic oxygen, makes these reactions challenging for this substrate.

The following interactive table summarizes the predicted regiochemical outcomes for electrophilic aromatic substitution on this compound based on the directing effects of the existing substituents.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagent Example | Directing Group Influence | Predicted Major Product(s) |

|---|---|---|---|

| Bromination | Br₂ in CCl₄ | -OH: Activating, directs to C2, C6-CF₃: Deactivating, directs to C5-Br: Deactivating, directs to C5 | 2,4-Dibromo-5-(trifluoromethyl)phenol |

| Nitration | Dilute HNO₃ | -OH: Activating, directs to C2, C6-CF₃: Deactivating, directs to C5-Br: Deactivating, directs to C5 | 4-Bromo-6-nitro-3-(trifluoromethyl)phenol |

| Sulfonation | Fuming H₂SO₄ | -OH: Activating, directs to C2, C6-CF₃: Deactivating, directs to C5-Br: Deactivating, directs to C5 | 5-Bromo-2-hydroxy-6-(trifluoromethyl)benzenesulfonic acid |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4-Dibromo-5-(trifluoromethyl)phenol |

| 4-Bromo-6-nitro-3-(trifluoromethyl)phenol |

| 4-Bromo-2-nitro-3-(trifluoromethyl)phenol |

| 5-Bromo-2-hydroxy-6-(trifluoromethyl)benzenesulfonic acid |

| Bromine |

| Chlorine |

| Nitric Acid |

| Carbon Tetrachloride (CCl₄) |

Iii. Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are principal tools for the structural elucidation of 4-Bromo-3-(trifluoromethyl)phenol. These techniques, when used in conjunction, allow for an unambiguous assignment of the compound's structure.

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁹F, to provide detailed information about the molecular structure of a compound.

In the ¹H NMR spectrum of this compound, the aromatic protons are expected to appear in the range of δ 6.5-8.0 ppm. The exact chemical shifts and coupling patterns are influenced by the electronic effects of the hydroxyl (-OH), bromo (-Br), and trifluoromethyl (-CF₃) substituents. The hydroxyl proton typically appears as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Aromatic H | 6.5 - 8.0 | m | - |

| Phenolic OH | Variable | br s | - |

Note: The data presented is based on typical chemical shift values for substituted phenols. rsc.org

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atom of the trifluoromethyl group is a key diagnostic signal, typically appearing as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will resonate in the typical downfield region for benzene derivatives.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic C-OH | 150 - 160 | s |

| Aromatic C-Br | 110 - 120 | s |

| Aromatic C-CF₃ | 125 - 135 | q |

| Aromatic C-H | 115 - 140 | d |

| CF₃ | ~123 | q |

Note: The data is based on general values for substituted aromatic compounds. The CF₃ carbon signal is characteristically split into a quartet. rsc.org

¹⁹F NMR is a highly sensitive technique for the characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the -CF₃ group, as there are no neighboring fluorine atoms to cause splitting. The chemical shift of the trifluoromethyl group is sensitive to its electronic environment on the aromatic ring. nih.gov The typical chemical shift for a -CF₃ group on a benzene ring is in the range of -60 to -65 ppm relative to a CFCl₃ standard. colorado.edu

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound

| Fluorine Group | Predicted Chemical Shift (ppm) | Multiplicity |

| -CF₃ | -60 to -65 | s |

Note: This predicted value is based on data for structurally similar compounds containing a trifluoromethyl group on an aromatic ring.

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. upi.edu The C-O stretching of the phenol (B47542) will appear in the 1200-1260 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ range. The presence of the trifluoromethyl group will be confirmed by strong C-F stretching bands, typically in the 1100-1350 cm⁻¹ region. researchgate.net The C-Br stretching vibration is expected to appear at lower wavenumbers, generally in the 500-600 cm⁻¹ range.

Table 4: Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Phenol) | 3200 - 3600 | Broad, Strong |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-F stretch (CF₃) | 1100 - 1350 | Strong |

| C-O stretch (Phenol) | 1200 - 1260 | Strong |

| C-Br stretch | 500 - 600 | Medium |

Note: The predicted wavenumbers are based on characteristic infrared absorption frequencies for organic functional groups. researchgate.net

Infrared (IR) and Raman Spectroscopy

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful technique for obtaining the infrared spectrum of a solid or liquid sample with minimal preparation. The technique analyzes the vibrations of bonds within a molecule, which absorb infrared radiation at specific frequencies characteristic of the bond type and its chemical environment.

For this compound, the ATR-IR spectrum provides a distinct "fingerprint," allowing for the identification of its key functional groups. The analysis would reveal characteristic absorption bands corresponding to the hydroxyl (O-H), carbon-fluorine (C-F), carbon-bromine (C-Br), and aromatic ring (C=C and C-H) bonds. The positions of these bands are influenced by the electronic effects of the substituents on the phenol ring.

Expected ATR-IR Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 3200-3600 (broad) | Indicates the presence of the phenolic hydroxyl group, often broadened due to hydrogen bonding. |

| Aromatic C-H Stretch | 3000-3100 | Corresponds to the stretching vibrations of the C-H bonds on the benzene ring. |

| Aromatic C=C Bending | 1450-1600 | A series of sharp peaks characteristic of the benzene ring's carbon-carbon double bonds. |

| C-F Stretches | 1100-1350 (strong) | Multiple strong, characteristic bands due to the symmetric and asymmetric stretching of the C-F bonds in the trifluoromethyl group. |

| C-O Stretch | 1200-1260 | Associated with the stretching of the carbon-oxygen bond of the phenol. |

FT-Raman Spectroscopy for Vibrational Analysis

Complementary to IR spectroscopy, FT-Raman spectroscopy also probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic laser light. While IR absorption is strongest for polar bonds, Raman scattering is more intense for nonpolar, polarizable bonds. Therefore, FT-Raman provides crucial information about the carbon skeleton and symmetrically substituted groups.

In the FT-Raman spectrum of this compound, the aromatic ring vibrations and the C-CF₃ bond would be particularly prominent. The symmetric stretching of the C-F bonds in the trifluoromethyl group and the vibrations of the C-Br bond would also be observable, providing a comprehensive vibrational profile when combined with IR data.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of a molecule from its measured mass. For this compound (C₇H₄BrF₃O), HRMS is used to unequivocally confirm its molecular formula. The experimentally measured mass would be compared to the theoretical exact mass calculated from the most abundant isotopes of its constituent atoms.

Molecular Weight Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₄BrF₃O |

| Nominal Mass | 240 g/mol |

GC-MS and LC-MS Techniques for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hyphenated techniques that separate components of a mixture before their detection by mass spectrometry. These methods are essential for assessing the purity of a this compound sample and confirming its identity. The compound would exhibit a characteristic retention time in the chromatography column, and the mass spectrometer would record the mass spectrum of the eluting compound, matching it against a known standard to confirm its identity. Purity is often determined by integrating the peak area in the resulting chromatogram.

MS-MS for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS-MS) is a technique where ions of a specific m/z (the parent or precursor ion) are selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. This process provides detailed information about the structure of the parent ion.

For this compound, the molecular ion ([C₇H₄BrF₃O]⁺) would be selected and fragmented. The resulting pattern would reveal characteristic losses of its substituents. A key feature would be the isotopic pattern of the bromine atom (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which would cause the molecular ion and any bromine-containing fragments to appear as a pair of peaks (M+ and M+2) of nearly equal intensity.

Expected Fragmentation Patterns in MS-MS of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Identity of Loss |

|---|---|---|---|

| 240/242 | 211/213 | 29 | CHO |

| 240/242 | 161 | 79/81 | Br |

| 240/242 | 171 | 69 | CF₃ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the absorption is primarily due to π → π* electronic transitions within the benzene ring.

The position of the maximum absorbance (λmax) and the intensity of the absorption are affected by the substituents on the ring. The hydroxyl (-OH), bromo (-Br), and trifluoromethyl (-CF₃) groups act as auxochromes and chromophores that can shift the absorption bands compared to unsubstituted benzene. The UV-Vis spectrum is useful for quantitative analysis and for confirming the presence of the aromatic system. For substituted phenols, typical absorption bands are observed in the 250-290 nm region.

X-ray Crystallography for Solid-State Structure Determination

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, the analysis of its solid-state structure can be inferred from crystallographic studies of closely related halogenated phenols. These studies provide a robust framework for understanding the molecular geometry and the non-covalent interactions that govern the crystal packing of such compounds.

The molecular geometry of this compound is expected to be largely dictated by the planarity of the benzene ring. The substituents—a hydroxyl group, a bromine atom, and a trifluoromethyl group—will be positioned around this ring. The bond lengths and angles within the phenyl ring are anticipated to be consistent with those of a typical aromatic system, although minor distortions may occur due to the electronic effects of the substituents. The C-Br, C-C(F3), and C-O bond lengths will be in line with standard values for such bonds on a phenyl ring.

In the solid state, the arrangement of molecules is driven by a network of intermolecular interactions. Based on the functional groups present in this compound, several key interactions are expected to play a crucial role in its crystal lattice.

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor. It is highly probable that strong O-H···O hydrogen bonds are a dominant feature in the crystal structure, linking neighboring molecules into chains or more complex networks. This is a common and primary organizing force in the crystal structures of phenols.

Halogen Bonding: The bromine atom on the aromatic ring is a potential halogen bond donor. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species and interacts with a nucleophile. In the case of this compound, the bromine atom could form halogen bonds with the oxygen atom of the hydroxyl group (Br···O) or with another bromine atom (Br···Br) of an adjacent molecule.

Studies on analogous dihalogenated phenols, such as 4-bromo-3-chlorophenol, have revealed the prevalence of "Type II" halogen···halogen contacts, which are considered true halogen bonds, as well as Br···O interactions. nih.govnih.gov These interactions are highly directional and contribute significantly to the stability of the crystal packing. The trifluoromethyl group, being strongly electron-withdrawing, would enhance the electrophilic character of the region on the bromine atom, potentially strengthening any halogen bonds it forms.

A summary of the probable intermolecular interactions is presented in the table below.

| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |

| Hydrogen Bond | O-H | O (hydroxyl) | Primary organizing force, leading to the formation of molecular chains or networks. |

| Halogen Bond | C-Br | O (hydroxyl) | Directional interaction contributing to the stability of the crystal lattice. |

| Halogen Bond | C-Br | Br | Can be classified as Type I or Type II, influencing the packing arrangement. |

| van der Waals Forces | All atoms | All atoms | Ubiquitous weaker forces that contribute to the overall cohesive energy of the crystal. |

Iv. Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. For 4-Bromo-3-(trifluoromethyl)phenol, these calculations are typically performed using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a comprehensive basis set like 6-311++G(d,p). researchgate.netresearchgate.netresearchgate.net This level of theory has been shown to provide reliable results for a wide range of organic molecules, including substituted phenols. acs.orgresearchgate.net These theoretical studies are instrumental in understanding the molecule's geometry, vibrational modes, electronic transitions, and charge distribution.

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.com For this compound, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles of its most stable conformer. researchgate.net

Conformational analysis for substituted phenols involves identifying different spatial orientations, particularly concerning the hydroxyl (-OH) and trifluoromethyl (-CF₃) groups. rsc.orgacs.org The rotation of the -OH group relative to the benzene ring gives rise to different conformers. The most stable conformer is typically one where intramolecular interactions, such as hydrogen bonding or steric repulsion, are minimized. acs.org For many 2-substituted phenols, the planar conformer is the preferred orientation. rsc.org The calculated geometric parameters from optimization are crucial for subsequent calculations of other molecular properties.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length (Å) | C-O | ~1.36 |

| Bond Length (Å) | O-H | ~0.97 |

| Bond Length (Å) | C-Br | ~1.91 |

| Bond Length (Å) | C-CF₃ | ~1.51 |

| Bond Angle (°) | C-O-H | ~109.0 |

| Bond Angle (°) | C-C-Br | ~120.0 |

| Bond Angle (°) | C-C-CF₃ | ~121.0 |

Note: The values presented are typical expected values based on DFT calculations of similar substituted phenols and may vary slightly in specific studies.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is a key experimental technique for identifying functional groups and elucidating molecular structure. youtube.comglobalresearchonline.net DFT calculations can predict the harmonic vibrational frequencies of a molecule, which correspond to the energies of its vibrational modes (stretching, bending, and torsional motions). researchgate.netcore.ac.uk

By comparing the theoretically calculated vibrational spectrum with experimental FT-IR and FT-Raman data, the accuracy of the computational model and the optimized geometry can be validated. nih.gov Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental results. core.ac.uk This correlative analysis allows for a detailed assignment of the observed spectral bands to specific molecular vibrations. researchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

|---|---|---|---|

| O-H Stretch | ~3550 | ~3560 | - |

| Aromatic C-H Stretch | ~3100-3000 | ~3080 | ~3085 |

| C=C Aromatic Stretch | ~1600-1450 | ~1590, ~1480 | ~1595, ~1485 |

| C-F Stretch (of CF₃) | ~1300-1100 | ~1280, ~1150 | ~1285, ~1155 |

| C-O Stretch | ~1250 | ~1255 | ~1260 |

| C-Br Stretch | ~650 | ~655 | ~650 |

Note: Experimental values are hypothetical and based on typical spectral regions for the given functional groups. Calculated values are representative for this class of compounds.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to calculate the electronic excitation energies and oscillator strengths of a molecule. mdpi.comnih.gov These calculations allow for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum. nih.govnih.gov The predicted maximum absorption wavelengths (λmax) can be compared with experimental data to understand the electronic transitions occurring within the molecule, such as π → π* and n → π* transitions. researchgate.netdocbrown.info

For substituted phenols, the position and intensity of absorption bands are influenced by the nature and position of the substituents on the aromatic ring. researchgate.netnih.gov TD-DFT calculations, often performed on the DFT-optimized geometry, can effectively reproduce the spectral shifts observed upon substitution. nih.gov Solvation effects can also be incorporated into the calculations using models like the Polarizable Continuum Model (PCM) to simulate the spectrum in different solvents. mdpi.com

| Transition | Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S₀ → S₁ | ~280 | ~4.43 | ~0.03 | HOMO → LUMO (π → π) |

| S₀ → S₂ | ~230 | ~5.39 | ~0.15 | HOMO-1 → LUMO (π → π) |

Note: The presented data are illustrative, based on typical electronic transitions for substituted phenols.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map is plotted onto the constant electron density surface of the molecule, with different colors representing different values of the electrostatic potential. researchgate.net

Typically, regions of negative potential (electron-rich), shown in red, are susceptible to electrophilic attack, while regions of positive potential (electron-poor), shown in blue, are favorable for nucleophilic attack. mdpi.comresearchgate.net In this compound, the MEP surface would likely show a negative potential around the oxygen atom of the hydroxyl group due to its lone pairs of electrons, making it a site for hydrogen bonding and electrophilic interaction. The hydrogen of the hydroxyl group would exhibit a positive potential, indicating its acidic nature. The electron-withdrawing nature of the bromine and trifluoromethyl groups would influence the charge distribution on the aromatic ring.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. biointerfaceresearch.com

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. biointerfaceresearch.comirjweb.com A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. biointerfaceresearch.com For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring and the oxygen atom, while the LUMO may have significant contributions from the aromatic ring and the trifluoromethyl group.

| Parameter | Energy (eV) |

|---|---|

| E (HOMO) | ~ -6.5 |

| E (LUMO) | ~ -1.5 |

| Energy Gap (ΔE) | ~ 5.0 |

Note: These energy values are representative for halogenated and trifluoromethylated phenols calculated by DFT.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. wisc.edunih.gov It examines intramolecular delocalization and charge transfer by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. researcher.lifenih.gov The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov

For this compound, NBO analysis can reveal hyperconjugative interactions, such as the delocalization of electron density from the lone pairs of the oxygen and bromine atoms into the antibonding orbitals (σ* or π*) of the aromatic ring. youtube.com These interactions stabilize the molecule and influence its structure and reactivity. The analysis also provides information on the natural atomic charges and the hybridization of atomic orbitals (e.g., sp², sp³) in the molecule. researchgate.net

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(2) O | π* (C₁-C₂) | ~20.5 |

| LP(2) O | π* (C₅-C₆) | ~1.8 |

| LP(3) Br | π* (C₃-C₄) | ~5.0 |

| π (C₁-C₂) | π* (C₃-C₄) | ~18.0 |

| π (C₅-C₆) | π* (C₃-C₄) | ~15.5 |

Note: The interactions and energy values are illustrative examples of what would be expected from an NBO analysis of this type of substituted phenol.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are crucial for modern optoelectronic applications, including optical communications and information technology. Organic molecules, particularly those with donor-acceptor groups and delocalized π-electron systems, are of significant interest for their NLO properties. Theoretical calculations, such as Density Functional Theory (DFT), are employed to predict these properties by calculating parameters like dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β).

While direct experimental or comprehensive theoretical studies on the NLO properties of this compound are not extensively documented in the cited literature, analysis of structurally similar compounds provides valuable insights. For instance, a combined experimental and theoretical vibrational analysis was conducted on 4-bromo-3-(trifluoromethyl)aniline, a closely related molecule where the hydroxyl group is replaced by an amino group. researchgate.netsemanticscholar.org Such studies typically involve the calculation of electric dipole moment (μ) and first hyperpolarizability (β) to assess the microscopic NLO behavior. researchgate.net

The NLO response of a molecule is fundamentally linked to its electronic structure, particularly the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net A smaller HOMO-LUMO gap generally correlates with higher polarizability and hyperpolarizability, indicating a greater potential for NLO applications. rsc.org The presence of the electron-withdrawing trifluoromethyl group (-CF3) and the bromo group (-Br) on the phenol ring influences the intramolecular charge transfer (ICT), which is a key factor for a significant NLO response. mdpi.com The trifluoromethyl group, with its strong electron-withdrawing nature, can deactivate an aromatic ring and enhance electrostatic interactions. mdpi.com

Theoretical NLO studies on various organic compounds have demonstrated that parameters such as the nonlinear refractive index (n₂), absorption coefficient (β), and third-order susceptibility (χ³) are critical for evaluating NLO potential. metall-mater-eng.com For a molecule to be NLO active, it must possess a non-zero first hyperpolarizability value. researchgate.net

Table 1: Key Parameters in NLO Property Prediction

| Parameter | Symbol | Significance |

|---|---|---|

| Dipole Moment | μ | Measures the separation of positive and negative charges in a molecule. |

| Polarizability | α | Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. |

| First Hyperpolarizability | β | A measure of the second-order or first non-linear optical response of a molecule. |

| HOMO-LUMO Energy Gap | ΔE | The energy difference between the highest occupied and lowest unoccupied molecular orbitals; a smaller gap often indicates higher reactivity and better NLO properties. |

This table is generated based on general principles of NLO studies.

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand ligand-protein interactions and to screen for potential drug candidates.

The structural features of this compound, namely the phenol ring, the hydroxyl group, the bromine atom, and the trifluoromethyl group, suggest its potential to interact with various biological targets. The hydroxyl group can act as a hydrogen bond donor and acceptor, a crucial interaction for binding to protein active sites. nih.gov The aromatic ring can participate in π-π stacking and hydrophobic interactions.

Molecular docking simulations on similar compounds have identified potential biological targets. For instance, bromophenols have been investigated as inhibitors of tyrosinase, an enzyme involved in melanin production. researchgate.net These studies showed that the inhibitors bind to the catalytic site of the enzyme. researchgate.net The trifluoromethyl group is a common substituent in medicinal chemistry known to enhance binding affinity through hydrophobic interactions and by increasing the metabolic stability of the compound. mdpi.com

Docking studies of other novel bromo- and trifluoromethyl-containing compounds have shown interactions with a range of targets, including:

Bacterial and Fungal Enzymes: Targets such as DNA gyrase, dihydrofolate reductase (DHFR), and dehydrosqualene synthase (DHSS) are common subjects for docking studies of new antimicrobial agents. nih.gov

Cancer-Related Proteins: The HERA protein has been used as a target for cytotoxic activity, where trifluoromethyl-containing benzamides showed significant binding interactions. nih.gov

Antioxidant Enzymes: Peroxiredoxins have been used as targets to investigate the potential antioxidant activity of novel compounds. nih.gov

The interaction of this compound with a protein target would likely involve hydrogen bonding via the phenolic -OH group with polar amino acid residues (e.g., Ser, Thr, Tyr) and hydrophobic interactions involving the substituted phenyl ring within the binding pocket. nih.gov

Following molecular docking, the strength of the ligand-protein interaction is often quantified by calculating the binding energy (or docking score) and estimating the inhibition constant (Ki). A lower binding energy indicates a more stable ligand-protein complex and stronger binding affinity.

For example, docking studies of a novel synthesized compound, 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one, showed good binding affinity with target proteins DHFR and DHSS, with maximum binding energies of approximately -7.07 and -7.05 kcal/mol, respectively. nih.gov In another study, N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides exhibited binding free energies ranging from -9.6 to -7.5 kcal/mol against the HERA protein, which were better than the standard drug Doxorubicin (-6.7 kcal/mol). nih.gov

These values serve as a reference for what might be expected for this compound. The actual binding energy would depend on the specific protein target and the precise interactions formed within the binding site. The inhibition constant (Ki) can be calculated from the binding free energy (ΔG) using the equation ΔG = RTln(Ki), where R is the gas constant and T is the temperature. A lower Ki value corresponds to a more potent inhibitor.

Table 2: Example Binding Energies from Docking Studies of Related Compounds

| Compound Class | Protein Target | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Bromo-fluoro-phenyl derivative | Dihydrofolate reductase (DHFR) | -7.07 | nih.gov |

| Bromo-fluoro-phenyl derivative | Dehydrosqualene synthase (DHSS) | -7.05 | nih.gov |

| Trifluoromethyl-chromone derivative | HERA protein | -9.6 | nih.gov |

This table presents data for structurally related compounds to provide context for potential binding affinities.

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. In silico SAR helps in designing more potent and selective molecules. The substituents on the phenol ring of this compound are key determinants of its potential activity.

Trifluoromethyl Group (-CF3): The presence of a trifluoromethyl group on an aromatic ring is a well-established strategy in drug design. mdpi.com It often leads to potent compounds. researchgate.net The -CF3 group is highly lipophilic and electron-withdrawing, which can improve membrane permeability and enhance binding interactions with biological targets. mdpi.com In some SAR studies, derivatives containing electron-withdrawing groups like (trifluoromethyl)phenyl exerted higher levels of inhibitory activity compared to those with electron-donating groups. nih.gov

Bromo Group (-Br): Halogen substitutions, including bromine, are frequently more potent than alkyl substitutions in SAR studies. nih.gov The bromo group is bulky, which can lead to improved activity due to steric interactions within a binding pocket. nih.gov SAR analyses have shown that substitutions with bromo and trifluoromethyl groups can result in potent to very potent biological activities. nih.gov For instance, a compound with 4-bromo and 3-methyl substitutions showed high antibacterial activity. researchgate.net

The combination of a bromo and a trifluoromethyl group on the phenol scaffold suggests that this compound could exhibit significant biological activity. In silico predictions would focus on how these groups contribute to receptor binding, lipophilicity, and electronic properties, guiding the synthesis of analogs with potentially improved activity profiles.

V. Applications in Chemical Research and Development

Utilization as a Synthetic Building Block in Organic Synthesis

4-Bromo-3-(trifluoromethyl)phenol serves as a pivotal starting material or intermediate in a multitude of organic reactions, enabling the construction of more complex molecular architectures. innospk.com The strategic placement of its functional groups allows for a variety of chemical transformations, making it a sought-after component in synthetic chemistry.

Precursor for Complex Organic Molecules

The molecular framework of this compound, which combines a phenol (B47542), a bromine atom, and a trifluoromethyl group, provides a unique platform for synthesizing complex organic molecules. innospk.com The bromine atom, for instance, is a reactive site amenable to various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are instrumental in forming new carbon-carbon bonds. innospk.com This capability is fundamental in building the carbon skeleton of elaborate organic compounds. The trifluoromethyl group, known for its strong electron-withdrawing nature, can influence the electronic properties and stability of the resulting molecules. innospk.com

Intermediate in the Synthesis of Pharmaceutical Compounds

The utility of this compound extends significantly into the pharmaceutical industry, where it functions as a key intermediate in the synthesis of various therapeutic agents. innospk.comguidechem.com Its structural motifs are incorporated into drug candidates to enhance their biological activity and pharmacokinetic properties.

Research has indicated that compounds derived from this compound may exhibit antimicrobial and anti-inflammatory activities. guidechem.com The trifluoromethyl group is a common feature in many modern pharmaceuticals, often introduced to improve metabolic stability and binding affinity to biological targets. The synthesis of such drugs often involves the use of trifluoromethyl-containing building blocks like this compound.

Voltage-gated sodium channels are crucial in the signaling of pain, and modulating their activity is a key strategy in the development of new analgesics. nih.gov While direct evidence linking this compound to sodium channel modulators is not explicitly detailed in the provided search results, the synthesis of neurologically active compounds often involves halogenated and trifluoromethylated intermediates. The structural features of this compound are consistent with those found in molecules designed to interact with ion channels. For instance, the development of selective NaV1.7 inhibitors, a target for pain, has involved arylsulfonamide blockers, highlighting the importance of substituted aromatic rings in this therapeutic area. nih.gov

Component in Agrochemical Synthesis

The agrochemical industry also leverages this compound as a valuable intermediate for the creation of new crop protection agents. innospk.com The incorporation of the trifluoromethyl group is a well-established strategy in the design of modern pesticides and herbicides to enhance their efficacy and environmental stability. semanticscholar.org

The synthesis of certain pesticides and herbicides utilizes intermediates containing the trifluoromethylphenyl moiety. For example, the synthesis of some herbicidal 1,2,4-triazole (B32235) derivatives involves the use of 3-(trifluoromethyl)phenol (B45071). researchgate.net Although this is a different isomer, it underscores the importance of trifluoromethylphenols in creating agrochemically active compounds. The bromine atom on this compound offers a reactive handle for further chemical modifications necessary to produce the final pesticide or herbicide product. innospk.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 320-49-0 | innospk.comsigmaaldrich.com |

| Molecular Formula | C7H4BrF3O | innospk.comchemicalbook.comepa.gov |

| Molecular Weight | 241.01 g/mol | chemicalbook.comsigmaaldrich.com |

| Appearance | Off-white powder | innospk.com |

| Purity | ≥ 97-98% | innospk.comsigmaaldrich.com |

| Melting Point | 44-46 °C | innospk.com |

| Boiling Point | 234.9±35.0 °C at 760 mmHg | innospk.com |

| Density | ~1.8 g/cm³ | innospk.com |

| Flash Point | 95.8±25.9 °C | innospk.com |

Role in Specialty Chemical and Material Production

This compound is a pivotal intermediate compound in the field of organic synthesis, serving as a fundamental building block for more complex molecules. innospk.com Its unique structure, which combines a phenol ring with both a bromine atom and a trifluoromethyl group, makes it highly valuable in the production of a range of specialty chemicals. The bromine atom provides a reactive site for various chemical transformations, notably facilitating cross-coupling reactions like the Suzuki-Miyaura coupling, which are essential for creating carbon-carbon bonds in advanced chemical manufacturing. innospk.com

The presence of the trifluoromethyl group (-CF3) is particularly significant. This group is known for its strong electron-withdrawing nature, which enhances the chemical stability and bioactivity of the molecules it is incorporated into. innospk.com In material science, the inclusion of trifluoromethyl groups can substantially improve the thermal and electronic properties of polymers and coatings, leading to the development of more durable and high-performance materials. innospk.com Furthermore, the compound's structural versatility allows for its use in the synthesis of specialized dyes and fragrances, where molecular stability and specific chemical properties are paramount. innospk.com

Research into Biological Activities and Mechanisms of Action

The distinct chemical features of this compound have prompted research into its potential biological activities. The combination of a phenolic structure, known for a wide range of biological effects, with halogen and trifluoromethyl substituents suggests a potential for interaction with biological systems.

Antimicrobial Activity Studies

Research has indicated that compounds containing trifluoromethyl and halogen substituents often exhibit significant antimicrobial properties. A study focusing on novel pyrazole (B372694) derivatives demonstrated that those containing a trifluoromethyl phenyl group were potent inhibitors of Gram-positive bacteria. nih.gov Notably, within this series of compounds, the bromo-substituted versions were found to be the most active, exhibiting Minimum Inhibitory Concentration (MIC) values as low as 0.78 µg/ml, which suggests that the hydrophobic halogen substituent is a key requirement for antibacterial activity. nih.gov

**Table 1: Antimicrobial Activity of Selected Trifluoromethyl-Substituted Pyrazole Derivatives against *S. aureus***

This interactive table showcases research findings on compounds structurally related to this compound, highlighting the impact of specific chemical groups on antimicrobial efficacy.

| Compound Analogue | Key Substituent | Minimum Inhibitory Concentration (MIC) (µg/ml) |

|---|---|---|

| Phenyl Substituted | None | 3.12 |

| Bromo-Substituted | Bromine | 0.78 |

| Trifluoromethyl Substituted | Trifluoromethyl | 0.78-3.125 |

| Sulfonamide Substituted | Sulfonamide | Inactive |

Data sourced from a study on pyrazole derivatives, demonstrating the potent effect of bromo and trifluoromethyl groups against Gram-positive bacteria. nih.gov

A primary mechanism by which phenolic compounds exert their antimicrobial effects is through the disruption of microbial cell membranes. nih.govfrontiersin.org This action compromises the integrity of the cell, leading to the leakage of intracellular components and ultimately, cell death. nih.gov For instance, the natural phenol 3-p-trans-coumaroyl-2-hydroxyquinic acid has been shown to cause a loss of cytoplasmic membrane integrity and alter membrane fluidity in Staphylococcus aureus. frontiersin.org Similarly, other phenolic compounds like salicylic (B10762653) acid are known to disrupt bacterial membranes and interfere with their metabolic processes. nih.gov Given its phenolic structure, it is plausible that this compound may share this mechanism of action, although specific studies are required for confirmation.

Antioxidant Properties and Free Radical Scavenging

Phenolic compounds are widely recognized for their antioxidant and free radical-scavenging capabilities. scienceopen.comfrontiersin.org This activity is primarily attributed to the phenolic hydroxyl (-OH) group, which can donate a hydrogen atom to neutralize highly reactive free radicals, thereby terminating damaging chain reactions. walshmedicalmedia.com Antioxidants play a crucial role in protecting cells from oxidative damage caused by reactive oxygen species (ROS), which are implicated in a variety of chronic diseases. frontiersin.org

The process of free radical scavenging by phenols can occur through several mechanisms, with hydrogen atom transfer (HAT) and single electron transfer (SET) being the most prominent. scienceopen.com The effectiveness of a phenolic compound as an antioxidant is influenced by its chemical structure. The electron-withdrawing nature of the trifluoromethyl group on the phenol ring of this compound would modulate the reactivity of the hydroxyl group, influencing its antioxidant potential.

Anti-inflammatory Activities

Several phenolic compounds are known to possess anti-inflammatory properties. frontiersin.org For example, eugenol, an essential oil found in cloves and other plants, is utilized for its antibacterial and anti-inflammatory effects. frontiersin.org Inflammation is a complex biological response, and compounds that can modulate inflammatory pathways are of significant therapeutic interest. chemscene.com The potential for this compound to exhibit anti-inflammatory activity is an area of ongoing research, driven by the known properties of its chemical class.

Modulation of Ion Channels (e.g., NaV1.8 Channels)

Voltage-gated sodium channels, particularly the NaV1.8 subtype, have been identified as important molecular targets for the development of new analgesics for chronic pain. nih.gov Research has demonstrated that blocking these channels can effectively reduce pain signals. nih.gov

Interestingly, several molecules designed as NaV1.8 channel blockers feature a trifluoromethyl group. For instance, the compound A-425619, or 1-Isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea, has been studied as a NaV1.8 blocker in preclinical pain models. nih.gov This suggests that the trifluoromethyl moiety may play a role in the interaction with the ion channel. The structural characteristics of this compound make it a candidate for investigation into its potential to modulate NaV1.8 or other ion channels.

Table 2: Examples of Investigated NaV1.8 Channel Blockers

This interactive table provides examples of compounds investigated for their ability to block NaV1.8 ion channels, a key target in pain research. The inclusion of a trifluoromethyl group in some of these compounds highlights a potential area of investigation for this compound.

| Compound | Key Structural Feature(s) | Investigated Role |

|---|---|---|

| PF-01247324 | Structurally novel chemotype | Selective, frequency-dependent NaV1.8 channel blocker. nih.gov |

| A-803467 | Furan-2-carboxylic acid derivative | Selective NaV1.8 blocker used in inflammatory and neuropathic pain models. nih.gov |

| A-425619 | Trifluoromethyl-benzyl-urea derivative | TRPV1 antagonist also studied in combination with NaV1.8 blockers. nih.gov |

Enzyme Interaction and Protein Modification Studies

The interaction of this compound with enzymes and its potential for protein modification are areas of interest in toxicological and metabolic research. While specific studies focusing exclusively on this compound are limited, the metabolism of structurally similar compounds, such as other halogenated phenols and trifluoromethylated aromatics, provides a framework for understanding its likely biological interactions.

The biotransformation of halogenated phenols is often initiated by cytochrome P450 (CYP) enzymes. These enzymes can hydroxylate the aromatic ring, a crucial step that can either lead to detoxification or bioactivation to more reactive intermediates. For instance, the metabolism of the pesticide profenofos (B124560) results in the formation of 4-bromo-2-chlorophenol, a process catalyzed by CYP isoforms including CYP2C19, CYP2B6, and CYP3A4. This suggests that this compound could also be a substrate for these or similar CYP enzymes. The introduction of a hydroxyl group can be followed by conjugation reactions, such as glucuronidation or sulfation, to facilitate excretion.

Reactive metabolites, if formed during the metabolism of this compound, could potentially lead to protein modification through covalent binding to nucleophilic amino acid residues in proteins. This type of modification can alter protein structure and function, leading to cellular dysfunction and toxicity. However, without specific experimental data on this compound, the potential for protein modification remains a topic for further investigation.

Environmental Fate and Degradation Studies

The environmental fate of this compound is determined by a combination of biotic and abiotic degradation processes. Its chemical structure, featuring both a bromine and a trifluoromethyl substituent on a phenol ring, presents unique challenges and pathways for its breakdown in the environment.

The biodegradation of halogenated and fluorinated aromatic compounds by microorganisms is a key process in their environmental removal. The presence of both bromine and a trifluoromethyl group on the aromatic ring of this compound makes its biodegradation particularly complex.

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which makes its enzymatic cleavage a significant challenge for microorganisms. researchgate.net The biodegradation of many organofluorine compounds is often limited by the difficulty of this defluorination step. researchgate.net While some specialized microorganisms have been found to cleave C-F bonds, this is a relatively rare metabolic capability. researchgate.net In the context of this compound, the initial attack by microbial enzymes is more likely to occur at other positions on the molecule, such as the C-Br bond or the aromatic ring itself, rather than directly on the trifluoromethyl group. mdpi.com

Given the recalcitrant nature of many highly halogenated compounds, the complete mineralization of this compound by a single microbial strain is unlikely. Co-metabolism, where the degradation of a non-growth-supporting substrate occurs in the presence of a primary growth substrate, is a more probable scenario. For instance, studies on other brominated phenols have shown that their degradation can be facilitated by the presence of a more easily metabolizable carbon source like phenol.

Partial degradation is also a common fate for such complex molecules. Microorganisms might be able to transform this compound into various intermediates without completely breaking it down to carbon dioxide and water. These transformation products could be more or less toxic and persistent than the parent compound. The initial steps in the degradation pathway are likely to involve dehalogenation or hydroxylation of the aromatic ring.